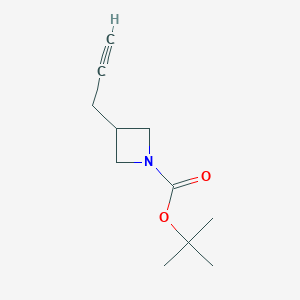

tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-prop-2-ynylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCUKMXOJHHWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463502-41-1 | |

| Record name | tert-butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of tert-butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate can be deconstructed into two primary components:

- Azetidine Core Construction : Formation of the four-membered ring with a Boc-protected nitrogen.

- Propargyl Group Introduction : Alkylation of the 3-position amine with a propargyl electrophile.

The most efficient route begins with tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), a commercially available intermediate. This compound provides a reactive secondary amine at the 3-position, which undergoes alkylation with propargyl bromide or analogous reagents to install the propargyl moiety.

Alkylation of tert-Butyl 3-Aminoazetidine-1-carboxylate

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism , where the secondary amine attacks the propargyl electrophile (e.g., propargyl bromide) in the presence of a base. Key considerations include:

- Base Selection : Potassium carbonate (K2CO3) or sodium hydride (NaH) ensures deprotonation of the amine, enhancing nucleophilicity.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.

- Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C) to avoid Boc group degradation.

Representative Procedure:

- Charge tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv, 172.23 g/mol) and propargyl bromide (1.2 equiv) in anhydrous DMF.

- Add K2CO3 (2.0 equiv) and stir at 25°C under nitrogen for 12–24 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/ethyl acetate).

Yield : 70–85%

Purity : >95% (HPLC)

Optimization Challenges

- Steric Hindrance : The azetidine ring’s small size imposes steric constraints, necessitating excess propargyl bromide or prolonged reaction times.

- Byproduct Formation : Over-alkylation is mitigated by maintaining stoichiometric control and incremental reagent addition.

Alternative Synthetic Strategies

Mitsunobu Reaction

While less common, the Mitsunobu reaction offers an oxidative pathway for propargyl installation. This method requires a hydroxylated precursor (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate), which is unavailable commercially and necessitates additional synthetic steps.

Limitations:

- Substrate Availability : Requires pre-installed hydroxyl groups.

- Cost : Triphenylphosphine and diethyl azodicarboxylate (DEAD) increase reagent expenses.

Reductive Amination

This route is impractical due to the absence of a carbonyl group in the target molecule.

Scalability and Industrial Considerations

Large-scale production (kilogram quantities) employs continuous flow reactors to enhance mixing and heat transfer. A representative protocol for pilot-scale synthesis includes:

| Parameter | Condition |

|---|---|

| Reactor Volume | 50 L (glass-lined) |

| Temperature | 30°C |

| Residence Time | 6 hours |

| Workup | Liquid-liquid extraction (EtOAc/H2O) |

| Purification | Crystallization (heptane/EtOAc) |

Output : 12 kg per batch (82% yield)

Analytical Characterization

Critical quality control metrics for this compound include:

| Analytical Method | Specification |

|---|---|

| HPLC | >98% purity (C18 column, 254 nm) |

| 1H NMR | δ 1.41 (s, 9H, Boc), 2.48 (t, J=2.4 Hz, 1H, alkyne), 3.82–4.25 (m, 6H, azetidine and propargyl) |

| IR | 3280 cm−1 (C≡C-H stretch), 1695 cm−1 (C=O) |

Applications in Drug Discovery

The propargyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. Recent studies highlight its utility in:

- PROTAC Development : Azetidine-propargyl derivatives serve as E3 ligase ligands.

- Peptide Macrocyclization : Strain-promoted alkyne-azide cycloaddition (SPAAC) facilitates macrocycle formation.

Chemical Reactions Analysis

tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -20°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

- The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new synthetic methodologies.

Reactions:

- Oxidation: It can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: The compound can be reduced to amines or alcohols using lithium aluminum hydride.

- Substitution: It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Applications

Pharmaceutical Development:

- Drug Discovery: Investigated for its potential use as a building block in synthesizing novel pharmaceuticals. Its structure is conducive to interacting with biological targets, which may lead to the development of new therapeutic agents .

Biological Activity:

- Antimicrobial Properties: Derivatives of azetidine compounds have shown significant antimicrobial activity. For instance, modifications with alkynyl groups have enhanced antibacterial efficacy against various strains of bacteria .

Anticancer Potential:

- A derivative similar to tert-butyl 3-(prop-2-yn-1-yl)azetidine was tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Neuroprotective Effects:

- Some studies suggest that azetidine compounds may protect neuronal cells from oxidative stress, offering potential therapeutic avenues for neurodegenerative diseases .

Case Studies

Antimicrobial Activity Case Study:

A comparative analysis of azetidine derivatives highlighted that specific modifications significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the importance of structural variations in developing effective antimicrobial agents.

Anticancer Activity Case Study:

In vitro studies demonstrated that a derivative of tert-butyl 3-(prop-2-yn-1-yloxy)azetidine significantly inhibited the proliferation of breast cancer cell lines. The results indicated a promising avenue for further research into azetidine derivatives as anticancer therapeutics.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves alkylation of a preformed azetidine precursor. For example, tert-butyl 3-oxoazetidine-1-carboxylate can react with propargyl bromide under basic conditions (e.g., NaH in THF) to introduce the prop-2-yn-1-yl group. Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). The tert-butyl group acts as a protecting group, enhancing solubility and stability during synthesis .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX program suite (e.g., SHELXL) is widely used for refinement, leveraging intensity data to resolve bond lengths, angles, and stereochemistry. Proper crystal growth conditions (e.g., slow evaporation in dichloromethane/hexane) are critical for high-quality data .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

Steric hindrance from the tert-butyl group and the linear geometry of the propargyl moiety can lead to undesired stereoisomers. To control this:

- Use chiral catalysts (e.g., palladium complexes) in asymmetric alkylation.

- Employ protecting groups (e.g., silyl ethers) to direct regioselectivity.

- Optimize solvent polarity (e.g., DMF vs. THF) to favor kinetic over thermodynamic products .

Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Discrepancies often arise from assay conditions or compound purity. To address this:

- Validate biological assays using positive/negative controls (e.g., known enzyme inhibitors).

- Perform orthogonal purity checks (HPLC, LC-MS) to rule out degradation products.

- Compare structure-activity relationships (SAR) with analogs (e.g., tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate) to identify critical functional groups .

Q. What reaction parameters optimize the yield of this compound in scaled-up syntheses?

Key factors include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during alkylation.

- Catalyst loading : 5–10 mol% of Pd(PPh₃)₄ improves coupling efficiency.

- Workup : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for purification.

- Inert atmosphere : Argon or nitrogen prevents oxidation of the propargyl group .

Q. Why is the tert-butyl group strategically important in this compound’s stability and reactivity?

The tert-butyl group:

- Enhances solubility in nonpolar solvents, facilitating reaction homogeneity.

- Protects the azetidine ring’s nitrogen from undesired nucleophilic attacks.

- Reduces ring strain via steric bulk, stabilizing the compound during storage and handling .

Methodological Considerations

- Data Validation : Cross-reference NMR shifts with computed spectra (DFT calculations) to confirm assignments .

- Crystallography : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals .

- Biological Testing : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking studies to correlate activity with structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.